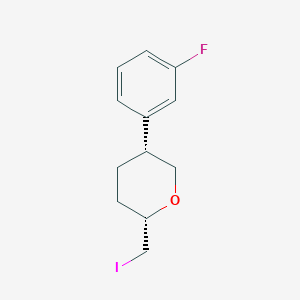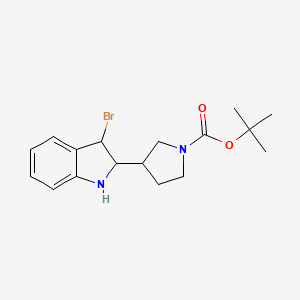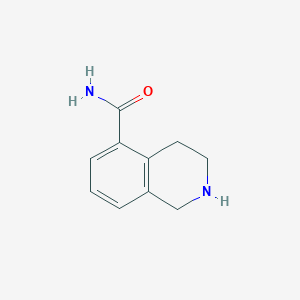
1,2,3,4-Tetrahydroisoquinoline-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydroisoquinoline-5-carboxamide is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The structure of this compound includes a tetrahydroisoquinoline core with a carboxamide group at the 5-position, making it a valuable scaffold for drug development and other scientific applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydroisoquinoline-5-carboxamide can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The carboxamide group can then be introduced through subsequent reactions involving amide bond formation.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The tetrahydroisoquinoline core can undergo substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines .
科学研究应用
1,2,3,4-Tetrahydroisoquinoline-5-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific biological pathways.
Industry: The compound is utilized in the development of new materials and catalysts
作用机制
The mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or block protein-protein interactions, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline-5-carboxamide can be compared with other tetrahydroisoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Known for its use in medicinal chemistry as an enzyme inhibitor.
1,2,3,4-Tetrahydroisoquinoline-7-carboxamide: Used in the design of novel therapeutic agents.
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid: Another derivative with potential biological activities
These compounds share a similar core structure but differ in the position and nature of functional groups, which can significantly impact their biological activities and applications.
属性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
1,2,3,4-tetrahydroisoquinoline-5-carboxamide |
InChI |
InChI=1S/C10H12N2O/c11-10(13)9-3-1-2-7-6-12-5-4-8(7)9/h1-3,12H,4-6H2,(H2,11,13) |
InChI 键 |
KYHDUNKFNMWCPU-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=C1C(=CC=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13205629.png)
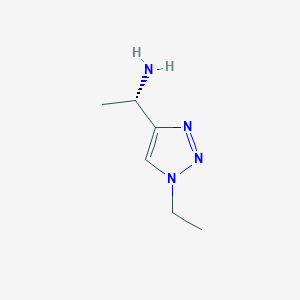
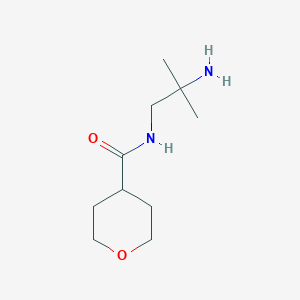
![Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate](/img/structure/B13205638.png)
![7-Methyl-2-azaspiro[4.4]nonane](/img/structure/B13205641.png)
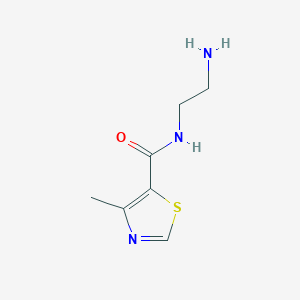
![(2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13205648.png)
![1-[(Tert-butoxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13205666.png)
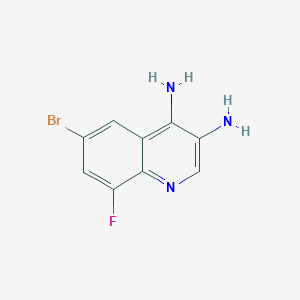
![tert-butyl N-{[2-(methylamino)-1,3-thiazol-4-yl]methyl}carbamate](/img/structure/B13205672.png)
